

In-Depth Toxicological Profile of Barban in Mammalian Systems

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Compound of Interest

Compound Name: *Barban*

Cat. No.: *B1667743*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Barban** (CAS No. 101-27-9), an obsolete carbamate herbicide. The information is compiled from various mammalian studies to support risk assessment and further research.

Executive Summary

Barban, chemically known as 4-chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate, exhibits moderate acute toxicity in mammalian species. The primary mechanism of its toxicity is the inhibition of acetylcholinesterase, a key enzyme in the nervous system. While acute exposure data is available, comprehensive information on chronic effects, including carcinogenicity and reproductive toxicity, is limited. This document synthesizes the available data on **Barban's** toxicological endpoints, details experimental methodologies where accessible, and presents signaling pathways and workflows to elucidate its biological interactions.

Acute Toxicity

Barban demonstrates moderate toxicity upon acute oral exposure in several mammalian species. Dermal toxicity is comparatively lower.

Table 1: Acute Toxicity of **Barban**

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	527 - 600 mg/kg	[1][2][3]
Rabbit	Oral	600 mg/kg	[4][5][6]
Mouse	Oral	322 mg/kg	[6]
Guinea Pig	Oral	240 mg/kg	[6]
Rat	Dermal	>1600 mg/kg	[4][5]
Rabbit	Dermal	>20,000 - 23,000 mg/kg	[1][2][3][7]

Experimental Protocols for Acute Toxicity

Detailed experimental protocols for the cited LD50 studies are not extensively available in the public domain. However, a general methodology for such studies, based on standard guidelines of the time, can be inferred.

General Oral LD50 Study Protocol (Inferred)

- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain), rabbits (e.g., New Zealand White), or mice of a specific strain, weighing within a defined range.
- **Housing:** Animals are housed in controlled conditions with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.
- **Dose Administration:** **Barban**, likely dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered via oral gavage. A range of doses is tested to establish a dose-response relationship.
- **Observation:** Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of at least 14 days. Observations include changes in behavior, appearance, and physiological functions.

- Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any visible abnormalities in organs and tissues.
- Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Subchronic and Chronic Toxicity

Limited information is available regarding the subchronic and chronic toxicity of **Barban**.

Subchronic Toxicity

A study involving the daily oral administration of 0.1 LD50 of **Barban** to guinea pigs and rabbits for 4-6 months resulted in fatty dystrophy of the liver and kidneys, hemosiderosis of the spleen, and vascular hyperemia of the liver, brain, kidneys, spleen, and gastric mucosa.[6] In rabbits, daily doses of 20-40 mg/kg were reported to cause a significant decrease in liver glycogen content.[6]

Chronic Toxicity

A 21-month chronic oral toxicity study in albino rats and a 14-month study in dogs showed no untoward behavioral or physiological reactions.[6] Specific details regarding the dose levels, number of animals, and parameters evaluated in these studies are not readily available.

Genotoxicity

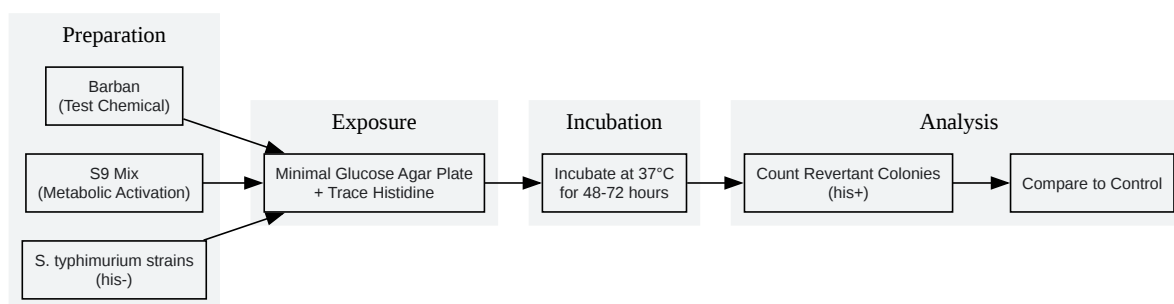
The genotoxicity of **Barban** has been evaluated in a limited number of assays with mixed results.

Table 2: Genotoxicity of **Barban**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With and without	Negative	[8]
Sister Chromatid Exchange	Hamster ovary cells	Not specified	Equivocal	[8]
In vivo Micronucleus Test	Mouse	N/A	Positive	[8]

Experimental Protocols for Genotoxicity

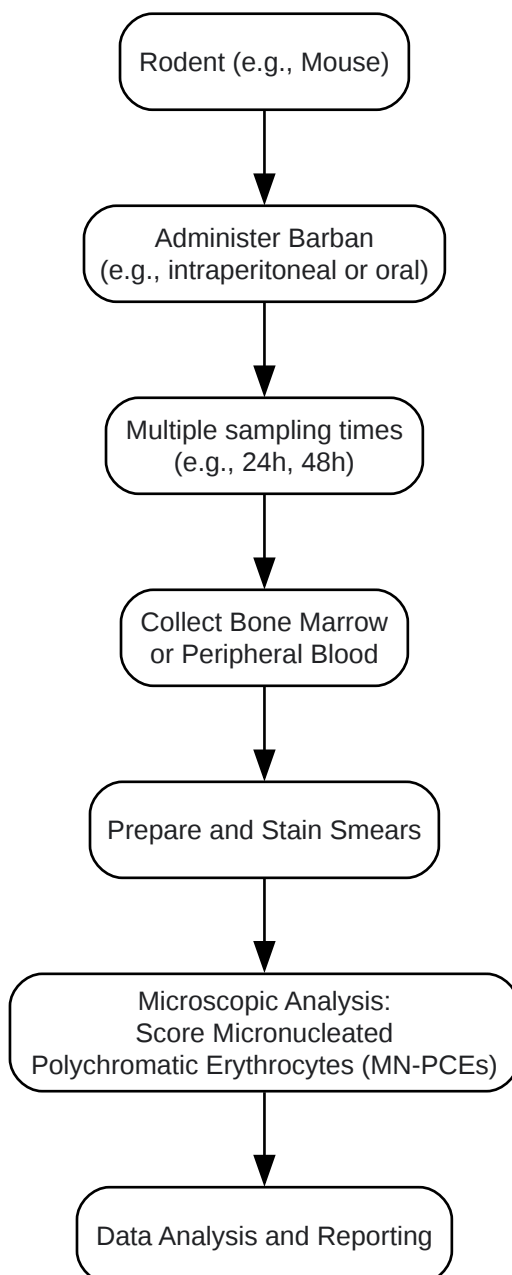
Bacterial Reverse Mutation Assay (Ames Test) - General Protocol The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.



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General workflow for the Ames Test.

In Vivo Micronucleus Test - General Protocol This test evaluates the potential of a chemical to induce chromosomal damage by measuring the formation of micronuclei in erythrocytes.



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General workflow for the in vivo Micronucleus Test.

Carcinogenicity

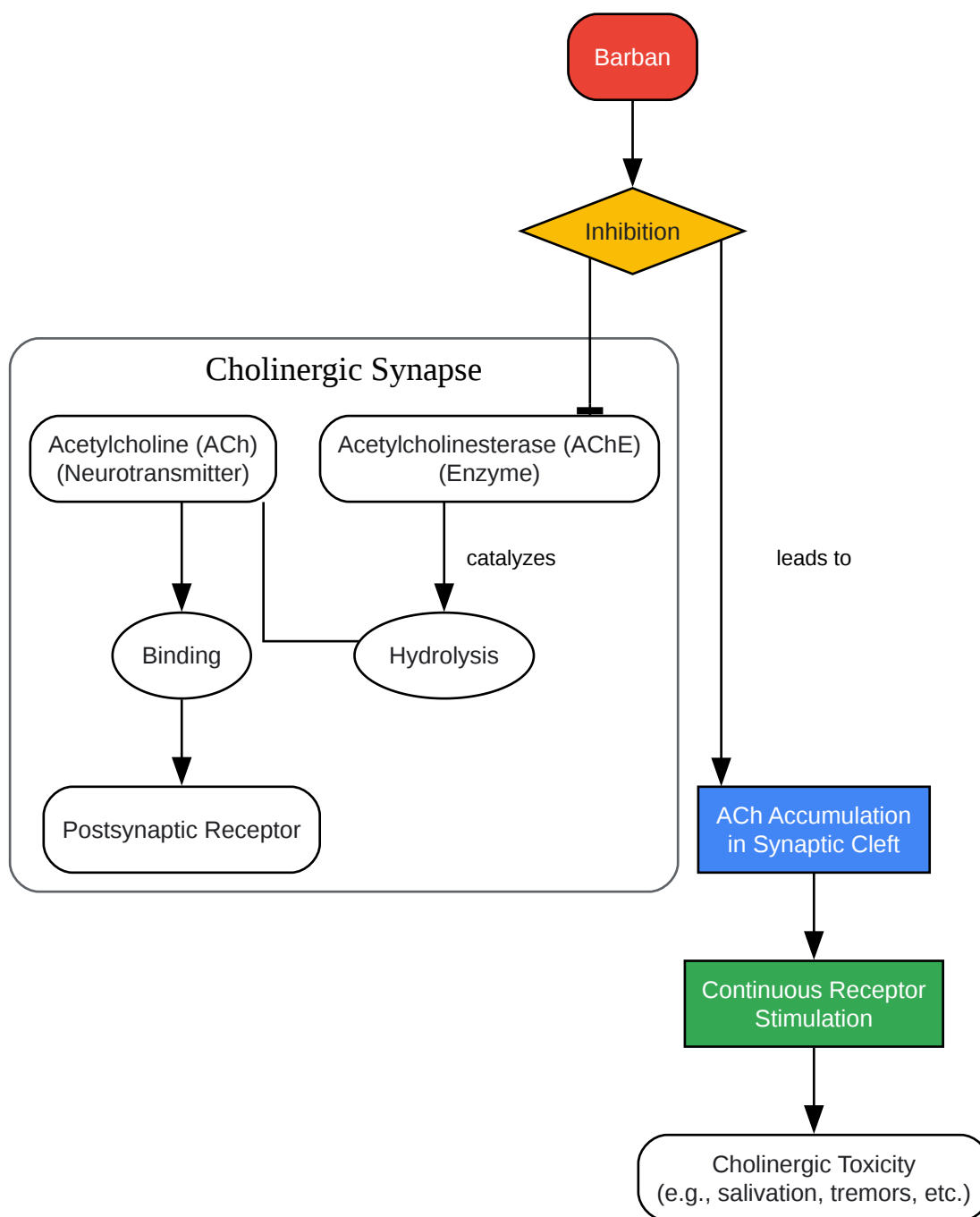
There is no conclusive evidence from publicly available long-term studies to indicate that **Barban** is carcinogenic in mammals. The chronic toxicity studies in rats and dogs did not report any carcinogenic effects.[6] However, the lack of detailed study reports makes a definitive conclusion challenging.

Reproductive and Developmental Toxicity

Comprehensive studies on the reproductive and developmental toxicity of **Barban** in mammals are not readily available in the reviewed literature. This represents a significant data gap in the toxicological profile of this compound.

Mechanism of Action

The primary mechanism of toxicity for **Barban**, like other carbamate pesticides, is the inhibition of acetylcholinesterase (AChE).



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*Mechanism of **Barban**-induced acetylcholinesterase inhibition.*

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse. **Barban** carbamylates the active site of AChE, forming a temporarily stable complex.[6] This inhibition of AChE leads to an

accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors and subsequent signs of cholinergic toxicity.

Toxicokinetics

Information on the absorption, distribution, metabolism, and excretion (ADME) of **Barban** in mammals is limited. As a carbamate, it is expected to be absorbed through the gastrointestinal tract and, to a lesser extent, through the skin. Metabolism likely involves hydrolysis of the carbamate ester linkage.

Conclusion

The available data indicates that **Barban** has moderate acute oral toxicity in mammals and is a potent skin sensitizer. Its primary mechanism of action is the inhibition of acetylcholinesterase. There are significant data gaps in its toxicological profile, particularly concerning chronic toxicity, carcinogenicity, and reproductive and developmental effects. The lack of detailed experimental protocols and quantitative data such as NOAELs and LOAELs for many of the older studies limits a comprehensive risk assessment. Further research would be necessary to fully characterize the toxicological hazards of **Barban**.

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